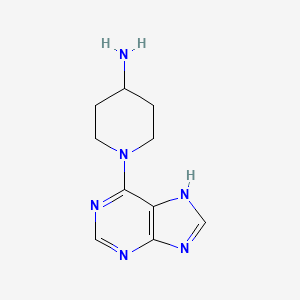

1-(9H-purin-6-yl)piperidin-4-amine

CAS No.:

Cat. No.: VC20387471

Molecular Formula: C10H14N6

Molecular Weight: 218.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N6 |

|---|---|

| Molecular Weight | 218.26 g/mol |

| IUPAC Name | 1-(7H-purin-6-yl)piperidin-4-amine |

| Standard InChI | InChI=1S/C10H14N6/c11-7-1-3-16(4-2-7)10-8-9(13-5-12-8)14-6-15-10/h5-7H,1-4,11H2,(H,12,13,14,15) |

| Standard InChI Key | HPTRRFNSSSRNEL-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1N)C2=NC=NC3=C2NC=N3 |

Introduction

1-(9H-purin-6-yl)piperidin-4-amine is a chemical compound characterized by the presence of a purine moiety linked to a piperidine ring. The molecular formula for this compound is C10H14N6, and it has a molecular weight of approximately 218.26 g/mol . This unique structural arrangement is significant as it influences the compound's chemical properties and biological activities.

Synthesis and Applications

The synthesis of 1-(9H-purin-6-yl)piperidin-4-amine typically involves several steps, although detailed synthesis protocols are not widely documented in the literature. This compound has several applications in medicinal chemistry and research, primarily due to its structural similarity to known bioactive compounds, which suggests promising pharmacological properties.

Related Compounds and Their Activities

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 9-(piperidin-4-yl)-9H-purin-6-amine | Purine ring with piperidine moiety | Potentially different biological activity |

| 6-Mercaptopurine | Sulfur substitution on purine | Used in cancer treatment |

| Azathioprine | Purine derivative with an aziridine ring | Immunosuppressive properties |

| 9-(piperidin-4-yl)-9H-purin-2-amines | Variants at different positions on purine | Varying pharmacological activities |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume